molecular formula C11H15FN2O2 B11715409 tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate

tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate

Cat. No.: B11715409
M. Wt: 226.25 g/mol
InChI Key: QOJQSJFIRGPRRK-UHFFFAOYSA-N
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Description

tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate is a pyridine derivative featuring a tert-butyl carbamate group at the 3-position, a fluorine substituent at the 5-position, and a methyl group at the 4-position of the pyridine ring. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules, as inferred from related carbamates in patent applications .

Properties

Molecular Formula

C11H15FN2O2

Molecular Weight

226.25 g/mol

IUPAC Name

tert-butyl N-(5-fluoro-4-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C11H15FN2O2/c1-7-8(12)5-13-6-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15)

InChI Key

QOJQSJFIRGPRRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1NC(=O)OC(C)(C)C)F

Origin of Product

United States

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl carbamate group is a common motif in medicinal chemistry due to its role in enhancing stability and bioavailability. Below, we compare tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Pyridine Carbamates

Compound Name Substituents (Pyridine Positions) CAS Number Molecular Weight (g/mol) Key Properties/Applications Hazards (GHS Classification)
This compound 5-F, 4-CH₃, 3-carbamate Not specified ~226–257 (estimated) Pharmaceutical intermediate Data not available
tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate 5-F, 4-I, 3-carbamate 1773562-84-7 338.12 Suzuki coupling precursor Not reported
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate 3-F, 2-CH₂-carbamate 886851-28-1 226.25 Bioactive scaffold Acute toxicity (Category 4, H302)
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate 5-pivalamido, 3-CH₂-carbamate 1171920-06-1 307.39 Enzyme inhibitor intermediate Skin irritation (Category 2, H315)
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)carbamate 4-OH, 5-OCH₃, 3-carbamate Not specified ~255 (estimated) Antioxidant-related synthesis Eye irritation (Category 2A, H319)

Key Findings:

In contrast, the 4-iodo analog (CAS 1773562-84-7) serves as a reactive intermediate for cross-coupling reactions due to iodine’s role as a leaving group . Methyl vs. Hydroxy/Methoxy Groups: The 4-methyl group in the target compound increases hydrophobicity compared to 4-hydroxy or 4-methoxy analogs, which may influence solubility and membrane permeability .

Toxicity and Hazards: While hazard data for the target compound are unavailable, structurally similar carbamates exhibit moderate acute oral toxicity (H302) and skin/eye irritation (H315/H319) . For example, tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate is classified as Category 4 for acute toxicity, suggesting low but notable risk .

Synthetic Utility :

  • The tert-butyl carbamate group is widely used to protect amines during multi-step syntheses. For instance, tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate participates in Suzuki-Miyaura couplings to generate biaryl structures in drug candidates .

Biological Activity :

  • Analogous compounds, such as tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate, demonstrate roles in enzyme inhibition, particularly in kinase pathways . The fluorine atom’s presence is critical for hydrogen bonding with target proteins, a feature shared with the target compound.

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